D-Proline Methyl Ester Hydrochloride
Overview
Description
D-Proline Methyl Ester Hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 . It is used as a building block in peptide synthesis and as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .
Synthesis Analysis
The synthesis of D-Proline Methyl Ester Hydrochloride involves several steps. The preparation method of proline esters hydrochlorate includes primary response and recycling. In the primary response, proline, solvent, and pyridines catalyst are put in a container, and hydrogen chloride gas is passed through. This reaction produces proline hydrochlorate. Alcohol is then added to the container, and hydrogen chloride gas is passed through again, reacting at a reflux temperature. The reactant liquor is steamed in rotation, and recrystallization cooling separates out solid. After washing with solvent, filtration cakes torrefaction obtains proline esters hydrochlorate .Molecular Structure Analysis
The molecular structure of D-Proline Methyl Ester Hydrochloride is represented by the SMILES stringCl.COC(=O)[C@H]1CCCN1
. The InChI key for this compound is HQEIPVHJHZTMDP-NUBCRITNSA-N
. Chemical Reactions Analysis
D-Proline Methyl Ester Hydrochloride is used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .Physical And Chemical Properties Analysis
D-Proline Methyl Ester Hydrochloride is an off-white solid powder . Its melting point ranges from 101 to 108 °C . The optical rotation is[α]/D 33.0±2.0°, c = 1 in H2O
.
Scientific Research Applications
1. Drug Transdermal Delivery Systems
D-Proline methyl ester hydrochloride, as a part of amino acid ester-based ionic liquids (AAE-ILs), has been investigated for its potential in enhancing skin permeation of drugs. Studies have shown that these AAE-ILs, including L-proline methyl ester hydrochloride, can interact with the intercellular lipid domain, thus improving drug permeation through the skin. This research indicates the potential use of D-Proline methyl ester hydrochloride in transdermal drug delivery systems (Zheng, Zhao, Yang, Li, & Wang, 2020).
2. Proline Racemization Studies
D-Proline methyl ester hydrochloride has been studied in the context of proline racemization, providing insights into the enzymatic processes involving proline. This research is significant in understanding the mechanisms of amino acid transformations and their implications in biochemistry and pharmaceuticals (Williams, Maziarz, Amyes, Wood, & Richard, 2003).
3. Synthesis of Enantiomerically Pure Compounds
D-Proline methyl ester hydrochloride is used in the synthesis of enantiomerically pure compounds. Its application in synthesizing various mono-and diprotected α-substituted proline derivatives demonstrates its utility in producing compounds with specific chirality, crucial for pharmaceutical applications (Wang, 1999).
4. Application in Dynamic Kinetic Resolution
D-Proline methyl ester hydrochloride has applications in dynamic kinetic resolution, specifically in the synthesis of highly enantiopure butanamides. This method is significant for producing compounds with high stereochemical purity, an important aspect in drug development (Liljeblad, Kiviniemi, & Kanerva, 2004).
5. Fourier Transform Nuclear Magnetic Resonance Analysis
D-Proline methyl ester hydrochloride is analyzed using Fourier Transform Nuclear Magnetic Resonance (FT-NMR) to determine its molecular structure. This analysis is crucial in confirming the successful synthesis of compounds for applications in diagnosis and therapy, such as in vascular tumor treatments (Darwinto, 2009).
6. Asymmetric Aldol Reaction Organocatalysis
The methyl ester of D-Proline is used in asymmetric aldol reactions as an organocatalyst. This application is significant in organic chemistry, where such reactions are pivotal in synthesizing complex molecules with high stereocontrol (Hernández & Juaristi, 2011).
7. Development of Thermosensitive Hydrogels
D-Proline methyl ester hydrochloride is used in the development of thermosensitive hydrogels for controlled drug release. These hydrogels exhibit unique swelling properties at different temperatures, making them suitable for applications in drug delivery systems (Carenza et al., 2000).
Safety And Hazards
D-Proline Methyl Ester Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659784 | |
Record name | Methyl D-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Proline Methyl Ester Hydrochloride | |
CAS RN |
65365-28-8 | |
Record name | D-Proline, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65365-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl D-prolinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065365288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl D-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Proline, methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 65365-28-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL D-PROLINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15EPU1M46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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